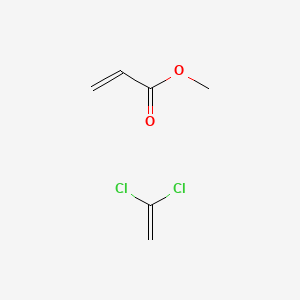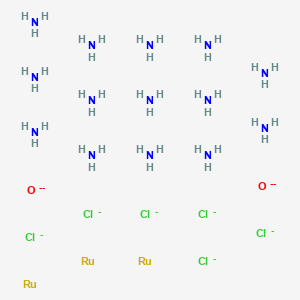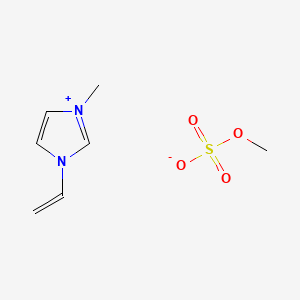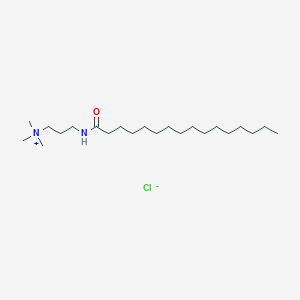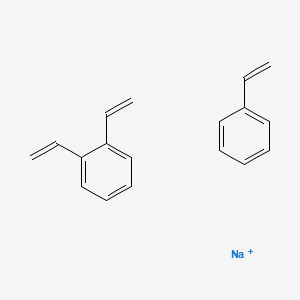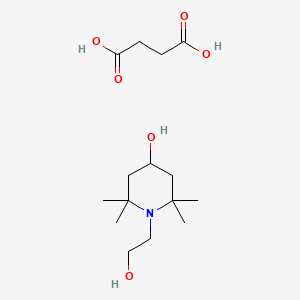
2,3-Dibromo-2,3-dimethylbutane
Overview
Description
2,3-Dibromo-2,3-dimethylbutane is a chemical compound with the formula C6H12Br2 . It is also known as Butane, 2,3-dibromo-2,3-dimethyl- .
Synthesis Analysis
The synthesis of this compound has been described in literature. In most cases, the radicals were prepared by the reaction of the corresponding anion with this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The molecular weight of the compound is 243.967 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.967 . More detailed properties such as boiling point, density, etc., were not found in the search results.Scientific Research Applications
Crystal Structure and Molecular Behavior
2,3-Dibromo-2,3-dimethylbutane exhibits unique crystal structure properties at room temperature. It has a disordered nature with trans-form molecules demonstrating multiple orientations, contributing to its tetragonal system classification in the crystallographic space group I4/mmm (Namba, Oda, Fukuda, & Takada, 1970).
Catalysis and Chemical Reactions
This compound has been explored in hydrogenolysis reactions over various supported catalysts, showcasing its reactivity and the influence of different metals on product distribution (Machiels, 1979). Moreover, it's involved in rotational isomerism studies, indicating an equilibrium mixture of rotational isomers in the liquid phase (Park & Wyn-Jones, 1968).
Radiation Studies
Gamma radiolysis studies of this compound have unveiled the formation and recombination of radicals, providing insights into its stability and reactivity under specific conditions (Castello, Grandi, & Munari, 1974).
Thermodynamic and Phase Behavior
The compound's glassy state and phase changes have been a subject of interest, revealing distinct crystalline phases and thermodynamic properties (Adachi, Suga, & Seki, 1971). Additionally, its role in catalytic cross-dimerization reactions has been studied, providing mechanistic insights and potential applications in synthetic chemistry (Hirano, Ueda, Komine, Komiya, Nakamura, Deguchi, & Kawauchi, 2015).
Dipole Moments and Rotational Isomerism
The compound's dipole moments and their temperature dependency shed light on its molecular behavior and rotational isomerism, contributing to the understanding of its physical properties (Morino, Miyagawa, Haga, & Mizushima, 1955).
Safety and Hazards
properties
IUPAC Name |
2,3-dibromo-2,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWZEFFWWOMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334770 | |
| Record name | 2,3-Dibromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
594-81-0 | |
| Record name | 2,3-Dibromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-2,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 2,3-dibromo-2,3-dimethylbutane and how does this influence its physical state at room temperature?
A1: this compound is an example of a substituted ethane with bromine atoms and methyl groups attached to the central carbon-carbon bond. The molecule exists in different rotational isomeric forms, primarily gauche and trans. At room temperature, the crystal structure of this compound exhibits disorder due to the trans-form molecules having multiple orientations around specific axes. [] This disordered nature is likely why the compound exists as a solid at room temperature.
Q2: What spectroscopic techniques are helpful in studying the structure and behavior of this compound?
A2: Several spectroscopic methods have provided valuable insights into this molecule:
- Vibrational Spectroscopy: Both Raman and infrared spectroscopy have been employed to study this compound. These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine molecular symmetry. Researchers have used these methods to confirm the presence of both gauche and trans isomers in the liquid phase. [, ]
- Nuclear Magnetic Resonance (NMR): NMR studies have proven helpful in understanding the molecular motion within the solid phase of this compound, particularly at high temperatures where it exhibits characteristics of a rotator phase. []
Q3: How does the energy barrier between the gauche and trans isomers of this compound compare to other similar molecules?
A3: Acoustic measurements have allowed scientists to estimate the energy barrier for the gauche-to-trans isomerization of this compound to be around 6–7.5 kcal/mol. [] This energy barrier provides insights into the relative stability of each isomer and its prevalence at different temperatures. Further comparisons with similar molecules could elucidate how substituents influence rotational barriers and conformational preferences.
Q4: Has this compound been observed as a product in any chemical reactions?
A4: Yes, this compound has been identified as a product in specific reactions:
- Reaction of Hydrogen Bromide with Alkynes: This molecule has been obtained as a product in the reaction of anhydrous hydrogen bromide with 3,3-dimethyl-1-butyne under specific conditions. []
- Reaction of Nitrodibromoacetonitrile with Alkenes: Another synthetic route involves the reaction of nitrodibromoacetonitrile (NDBA) with 2,3-dimethylbut-2-ene. [] This reaction is particularly interesting because it can lead to different products depending on the reaction conditions, highlighting the reactivity of the starting materials and the potential for diverse applications.
Q5: What is the significance of studying the translational molecular motion in this compound?
A5: this compound belongs to a class of organic solids that exhibit a rotator phase and have an intermediate entropy of fusion. Research on its translational molecular motion, particularly in the context of lattice defects, helps scientists understand the relationship between molecular structure, entropy of fusion, and the unique properties of plastic organic solids. [] This information is valuable for various applications, including material science and drug design.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





